molecular formula C23H22O7 B12319907 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Katalognummer: B12319907
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: JLTNCZQNGBLBGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This high-purity synthetic compound, 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one, is a complex pentacyclic structure of significant interest in medicinal chemistry and chemical biology. Its core scaffold is related to cephalotaxine-like frameworks, which are known for their biological activity. The specific substitution pattern, including the hydroxy and dimethoxy groups, makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological pathways. Current research focuses on its potential as a kinase inhibitor , with in silico and in vitro studies suggesting interactions with key enzymatic targets involved in signal transduction. This product is offered to support hit-to-lead optimization campaigns, the exploration of structure-activity relationships (SAR), and the development of novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,18-19,24H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNCZQNGBLBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Steps:

  • Zinc-Mediated Ring Opening :
    Rotenone hydrobromide (6 ) undergoes zinc-mediated ring opening to form rot-2′-enonic acid (5 ) under mild conditions (0°C to room temperature). This replaces earlier toxic reagents like sodium cyanoborohydride, achieving a higher yield (~70% over two steps).
  • Selenium-Mediated Cyclization :
    Rot-2′-enonic acid (5 ) is treated with phenylselenyl chloride at −35°C to form selenides (7 ), followed by oxidation with H₂O₂ to selenoxides (8 ). Elimination at room temperature yields the target compound in 81% yield .
Step Reagents/Conditions Yield References
Ring opening Zn, THF, 0°C → RT ~70%
Selenium-mediated cyclization PhSeCl, DCM, −35°C → H₂O₂, THF/H₂O 81%

Friedel-Crafts Acylation and Cyclization

This approach constructs the core polycyclic structure using aromatic precursors.

Synthetic Pathway:

  • Derivatization of 2,4-Dihydroxybenzaldehyde :
    Reacting 2,4-dihydroxybenzaldehyde (4) with 3-chloro-3-methylbutyne under basic conditions (K₂CO₃, Cu catalysis) yields a para-alkylated product (5 ).
  • Thermal Cyclization :
    Heating 5 at 165°C (or microwave irradiation) induces cyclization to form a key intermediate (2 ), which is olefinated using methylenetriphenylphosphorane to generate 2 (87% yield over three steps).
Precursor Reaction Yield References
2,4-Dihydroxybenzaldehyde Alkylation with 3-chloro-3-methylbutyne N/A
Intermediate 2 Olefination with Ph₃P=CH₂ 87%

Chromium-Mediated Hydroxylation

This method introduces stereoselective hydroxylation, critical for the 11-hydroxy group.

Reaction Mechanism:

  • Diastereoselective Hydroxylation :
    Deguelin (1 ) reacts with chromium reagents to form a chromium-ene intermediate (9 ), which undergoes a-sigmatropic rearrangement to yield a tertiary chromate ester (10 ). Hydrolysis affords tephrosin (2 ), a diastereomer with high enantioselectivity.
  • Adaptation for 11-Hydroxy :
    Adjusting reaction conditions (e.g., solvent, temperature) may enable hydroxylation at the 11-position, leveraging the compound’s electronic and steric environment.
Target Position Reagents Selectivity References
11-Hydroxy (hypothetical) CrO₃, H₂SO₄, acetone (analogous) High

Oxime Formation and Alkylation

Functionalization of ketones via oxime intermediates enables precise substitution.

General Procedure:

  • Oxime Synthesis :
    Ketone derivatives (e.g., 3a ) react with hydroxylamine hydrochloride or alkoxyamines to form oximes (6a–d ).
  • Alkylation :
    Oximes are treated with dimethylsulfate or methyl halides to install methoxy groups, achieving yields up to 90% .
Derivative Oxime Type Alkylating Agent Yield References
6a Hydroxylamine 90%
6b Methoxyamine 85%

Purification and Isolation Techniques

High-speed counter-current chromatography (HSCCC) and crystallization ensure purity.

HSCCC Protocol :

  • Solvent System : n-Hexane/ethyl acetate/methanol/water (7:0.25:5:3, v/v/v/v)
  • Conditions : 850 rpm, 2.0 mL/min flow rate, 254 nm detection
  • Outcome : 97.87% purity for deguelin analogs.
Method Purity Time References
HSCCC >97% 2.5 h
Column Chromatography >95% N/A

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Semi-synthesis from rotenone High yield, stereoselectivity Requires rotenone precursor
Friedel-Crafts acylation Scalable, modular approach Lower diastereoselectivity
Chromium-mediated hydroxylation High stereocontrol Toxicity of Cr reagents

Analyse Chemischer Reaktionen

Types of Reactions

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one involves its interaction with specific molecular targets and pathways. One known target is the NF-kappaB pathway, where the compound inhibits NF-kappaB activity, leading to reduced inflammation and potential anti-cancer effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern and pentacyclic architecture. Below is a comparative analysis with analogous molecules:

Table 1: Comparative Analysis of Structural Analogs

Compound Name (IUPAC) Molecular Weight Key Substituents Bioactivity Insights Source
Target Compound ~396* 11-hydroxy, 17,18-dimethoxy, 7,7-dimethyl Inferred similar bioactivity clustering N/A
11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-... [] 418.445 11,19-dihydroxy, 15-isoprenyl Not reported
7-Hydroxy-17,17-dimethyl-4,12,18-trioxapentacyclo[...] [] 382.458 7-hydroxy, 17,17-dimethyl Not reported
11,18,19,21-Tetrahydroxy-7,7-dimethyl-16-(prop-1-en-2-yl)-... [FDB012259; ] ~434* Tetrahydroxy, 16-isoprenyl Potential antioxidant/anti-inflammatory

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The dimethoxy groups in the target compound reduce polarity compared to tetrahydroxy analogs (e.g., FDB012259), likely improving membrane permeability .

Bioactivity Clustering :
Compounds with similar frameworks (e.g., pentacyclic oxygenated derivatives) often exhibit clustered bioactivity profiles, such as interactions with kinases or cytochrome P450 enzymes, as seen in hierarchical clustering studies . For instance, isorhamnetin glycosides (structurally simpler but with overlapping oxygenated motifs) show anticancer and anti-inflammatory activities .

Protein Target Correlations :
Structural analogs with hydroxy/methoxy groups are predicted to target proteins involved in redox regulation (e.g., NADPH oxidase) or DNA repair pathways, based on bioactivity-data mining .

Research Findings and Implications

Spectroscopic Characterization :
Pentacyclic compounds require advanced NMR (1H, 13C, and 2D techniques) for full structural resolution. For example, Zygocaperoside (a related compound) was confirmed via COSY and HMBC correlations .

Data Mining Insights: Bioactivity clustering of 37 small molecules revealed that structural similarity strongly correlates with shared protein targets and mechanisms, suggesting the target compound may align with known antiproliferative or antimicrobial agents .

Metabolic Stability : Dimethyl and methoxy groups in the target compound may confer resistance to Phase I metabolism (e.g., cytochrome P450-mediated oxidation), a feature observed in stable drug candidates like taxanes .

Biologische Aktivität

11-Hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one is a complex organic compound notable for its unique polycyclic structure and potential pharmacological properties. With a molecular formula of C23H22O7 and a molecular weight of approximately 410.42 g/mol, this compound is characterized by multiple functional groups that may influence its biological activity.

Structural Features

The intricate arrangement of rings and substituents in this compound contributes to its structural diversity and potential biological effects. The following table summarizes key structural features:

Structural Feature Description
Molecular Formula C23H22O7
Molecular Weight 410.42 g/mol
Polycyclic Structure Contains multiple fused rings
Functional Groups Hydroxy and methoxy substituents

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities including:

  • Antioxidant Properties : Similar compounds have been shown to possess strong antioxidant capabilities.
  • Anti-inflammatory Effects : Certain derivatives are known for their potent anti-inflammatory properties.
  • Antibacterial Activity : Some related compounds demonstrate effectiveness against resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • A study on anthracycline-related compounds isolated from Saccharothrix S26 demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus .
  • Research focusing on reduced anthracyclines revealed that modifications in hydroxyl and methoxy groups can enhance the therapeutic efficacy of similar compounds .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential and safety profile:

  • Cellular Interaction : Investigations into how this compound interacts at the cellular level can provide insights into its mechanism of action.
  • Therapeutic Applications : Potential applications in treating various diseases based on its biological activity need to be explored further.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.